molecular formula C24H26N2O3 B11492169 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide

Cat. No.: B11492169
M. Wt: 390.5 g/mol
InChI Key: ZEBVZKADBXIOIM-UHFFFAOYSA-N
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Description

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide is a complex organic compound that features a benzofuran moiety, a cyclohexyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions. The resulting benzofuran is then subjected to further functionalization to introduce the oxopropyl group.

The next step involves the formation of the amide bond. This can be achieved by reacting the functionalized benzofuran with N-cyclohexylbenzamide in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the oxopropyl chain.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The amide bond and cyclohexyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds such as 2-(benzofuran-2-yl)benzamide share structural similarities and may exhibit similar biological activities.

    Cyclohexylbenzamides: Compounds like N-cyclohexyl-4-methylbenzamide have comparable amide structures and may be used in similar applications.

Uniqueness

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-cyclohexylbenzamide is unique due to the combination of its benzofuran moiety, oxopropyl chain, and cyclohexylbenzamide structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

4-[[3-(1-benzofuran-2-yl)-3-oxopropyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C24H26N2O3/c27-21(23-16-18-6-4-5-9-22(18)29-23)14-15-25-19-12-10-17(11-13-19)24(28)26-20-7-2-1-3-8-20/h4-6,9-13,16,20,25H,1-3,7-8,14-15H2,(H,26,28)

InChI Key

ZEBVZKADBXIOIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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